molecular formula C12H12Sn B1213317 Diphenylstannane

Diphenylstannane

Cat. No.: B1213317
M. Wt: 274.93 g/mol
InChI Key: ZKCZXVODRKOWIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diphenylstannane is an organotin compound.

Properties

Molecular Formula

C12H12Sn

Molecular Weight

274.93 g/mol

IUPAC Name

diphenylstannane

InChI

InChI=1S/2C6H5.Sn.2H/c2*1-2-4-6-5-3-1;;;/h2*1-5H;;;

InChI Key

ZKCZXVODRKOWIY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)[SnH2]C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)[SnH2]C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To an ice-cooled suspension of 0.76 g of lithium aluminum hydride in 15 ml of dry ether, was added 6.88 g of diphenyltin dichloride dissolved in 20 ml of dry ether. After stirring for 30 minutes, 20 ml of water was added to the resulted reaction mixture, and the ether layer was washed with icy water and dried over calcium chloride. The subsequent concentration under reduced pressure gave diphenyltin hydride.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.76 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
6.88 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diphenylstannane
Reactant of Route 2
Diphenylstannane
Reactant of Route 3
Diphenylstannane
Reactant of Route 4
Diphenylstannane
Reactant of Route 5
Diphenylstannane
Reactant of Route 6
Diphenylstannane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.